3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid

Lipophilicity Physicochemical Properties Drug-likeness

3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid (CAS 1707391-30-7) is a conformationally constrained cyclobutane building block bearing a carboxylic acid at C‑1 and a 2‑methoxyethoxy ether chain at C‑3. With a molecular formula of C₈H₁₄O₄, a molecular weight of 174.19 g/mol, a computed XLogP3 of 0, a topological polar surface area (TPSA) of 55.8 Ų, and one hydrogen‑bond donor paired with four hydrogen‑bond acceptors, it occupies a polarity window that is distinct from its simplest comparator, cyclobutanecarboxylic acid (XLogP3 = 0.8, TPSA = 37.3 Ų, MW 100.12).

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Cat. No. B12338109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCOCCOC1CC(C1)C(=O)O
InChIInChI=1S/C8H14O4/c1-11-2-3-12-7-4-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyMAOFXABJDLFHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyethoxy)cyclobutane-1-carboxylic Acid — Physicochemical Baseline and Comparators for Sourcing Decisions


3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid (CAS 1707391-30-7) is a conformationally constrained cyclobutane building block bearing a carboxylic acid at C‑1 and a 2‑methoxyethoxy ether chain at C‑3 . With a molecular formula of C₈H₁₄O₄, a molecular weight of 174.19 g/mol, a computed XLogP3 of 0, a topological polar surface area (TPSA) of 55.8 Ų, and one hydrogen‑bond donor paired with four hydrogen‑bond acceptors, it occupies a polarity window that is distinct from its simplest comparator, cyclobutanecarboxylic acid (XLogP3 = 0.8, TPSA = 37.3 Ų, MW 100.12) . The closest functional congeners — 3‑methoxycyclobutane‑1‑carboxylic acid (MW 130.14, one ether oxygen) and 3‑(2‑hydroxyethoxy)cyclobutane‑1‑carboxylic acid (MW 160.17, terminal hydroxyl) — differ in hydrogen‑bonding capacity and, consequently, in solubility and reactivity profiles . The compound is commercially supplied at 97 % purity from multiple vendors for research‑use‑only purposes .

Why 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic Acid Cannot Be Swapped with Unsubstituted or Mono‑ether Cyclobutane Analogs


Substituting a generic cyclobutane carboxylic acid for the 3‑(2‑methoxyethoxy) derivative introduces measurable changes in lipophilicity, hydrogen‑bonding capacity, and conformational behaviour that cascade into altered solubility, metabolic stability, and target engagement. Replacing the 2‑methoxyethoxy chain with a simple methoxy group (3‑methoxycyclobutane‑1‑carboxylic acid) reduces the rotatable bond count from 5 to 2 and the hydrogen‑bond acceptor count from 4 to 3, sharply limiting the degrees of freedom available for orienting a payload in a binding pocket . Conversely, exchanging the terminal methyl ether for a free hydroxyl (3‑(2‑hydroxyethoxy) analog) introduces an additional hydrogen‑bond donor, which can increase susceptibility to Phase II conjugation and alter clearance . Even the unsubstituted parent acid, cyclobutanecarboxylic acid, differs by approximately 0.8 log units in XLogP3 and lacks the ethylene‑glycol‑like side chain that has been noted to enhance aqueous solubility in related cyclobutane ether‑acids . These differences mean that procurement decisions cannot be made on the basis of the cyclobutane core alone; the specific substitution pattern directly governs the experimental outcome.

Quantitative Evidence Differentiating 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic Acid from Its Closest Analogs


XLogP3 Lipophilicity: 0.8‑Unit Reduction Relative to Cyclobutanecarboxylic Acid

The computed XLogP3 for 3‑(2‑methoxyethoxy)cyclobutane‑1‑carboxylic acid is 0, whereas the unsubstituted parent, cyclobutanecarboxylic acid (CAS 3721‑95‑7), has an XLogP3 of 0.8 . The 0.8‑unit decrease results from the introduction of two additional oxygen atoms in the 2‑methoxyethoxy side chain, consistent with the trend observed for other ether‑substituted cyclobutane carboxylic acids where each ether oxygen lowers logP by approximately 0.4–0.7 units .

Lipophilicity Physicochemical Properties Drug-likeness

Hydrogen‑Bond Acceptor Count and TPSA Differentiation from 3‑Methoxycyclobutane‑1‑carboxylic Acid

The target compound possesses 4 hydrogen‑bond acceptors and a TPSA of 55.8 Ų, compared with 3 acceptors and an estimated TPSA of ~46.5 Ų for 3‑methoxycyclobutane‑1‑carboxylic acid (CAS 480450‑03‑1; C₆H₁₀O₃, MW 130.14) . The additional ether oxygen in the 2‑methoxyethoxy chain increases TPSA by approximately 9 Ų, moving the compound closer to the 60–70 Ų region where oral absorption can be limited, while retaining a value below the widely cited 140 Ų threshold for blood–brain barrier penetration .

Hydrogen Bonding Topological Polar Surface Area Permeability

Conformational Flexibility from Five Rotatable Bonds vs. Two in 3‑Methoxy Analogs: Implications for Induced‑Fit Binding

3‑(2‑Methoxyethoxy)cyclobutane‑1‑carboxylic acid has 5 rotatable bonds (including the ether chain), whereas 3‑methoxycyclobutane‑1‑carboxylic acid has only 2 . The tri‑atom ether linker (–O–CH₂–CH₂–O–CH₃) provides an ethylene‑glycol‑like spacer that can extend a payload further from the cyclobutane core, a feature exploited in PROTAC linker design where optimal separation between the target‑protein ligand and the E3‑ligase ligand is essential for ternary complex formation .

Conformational Flexibility Rotatable Bonds Ligand Efficiency

pKa Modulation: Ether‑Induced Acid Weakening Relative to Unsubstituted Cyclobutanecarboxylic Acid

The experimentally measured pKa of cyclobutanecarboxylic acid is 4.785 (25 °C) . Although an experimental pKa for the target compound has not been reported, the electron‑donating 3‑alkoxy substituent is expected to raise the pKa by approximately 0.3–0.5 units compared with the unsubstituted acid, based on the known effect of β‑alkoxy groups on carboxylic acid acidity in constrained ring systems . This shift means that at pH 7.4 the target compound will be >99.9 % ionised (vs. >99.9 % for the parent), but the difference may become functionally relevant at pH values near the pKa (e.g., in certain subcellular compartments or formulation buffers).

Acidity pKa Ionisation State

Bifunctional Reactivity: Carboxylic Acid plus Ether Chain Enables Orthogonal Derivatisation Not Possible with Simple Cyclobutane Acids

Unlike cyclobutanecarboxylic acid, which offers only the carboxylate as a derivatisable handle, the target compound provides two chemically orthogonal functional groups: the carboxylic acid (available for amide or ester formation) and the terminal methyl ether of the 2‑methoxyethoxy chain (available for selective O‑demethylation to the alcohol, followed by further functionalisation) . This dual functionality has been noted in the context of prodrug design, where the carboxylate can conjugate to an amine‑containing drug while the ether chain independently modulates solubility and linker length .

Orthogonal Derivatisation Prodrug Design Amide Coupling

Highest‑Value Application Scenarios for 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic Acid Based on Differentiated Evidence


Lead Optimisation Programs Requiring Controlled Lipophilicity (XLogP3 ≈ 0)

When a medicinal chemistry programme identifies that the lead series is too lipophilic (clogP > 3), replacing a phenyl or high‑logP fragment with the cyclobutane‑ether‑acid scaffold can reduce lipophilicity by approximately 2–3 log units while retaining the carboxylic acid pharmacophore . The target compound’s XLogP3 of 0 places it squarely in the optimal range for oral drug space, making it a suitable core for fragment‑based or scaffold‑hopping strategies .

PROTAC and Bifunctional Degrader Linker Design

The ethylene‑glycol‑like 2‑methoxyethoxy chain provides a semi‑flexible spacer with a reach of approximately 4.5 Å extended, suitable for connecting a target‑protein ligand to an E3‑ligase recruiter . The cyclobutane ring imparts conformational restraint that can pre‑organise the exit vectors, a design feature validated by the cis‑cyclobutane linker in UNC7700, which achieves DC₅₀ values of 111–275 nM against PRC2 components .

Prodrug Construction with Tunable Solubility

The carboxylic acid can be conjugated to amine‑containing active pharmaceutical ingredients via a cleavable amide bond, while the methoxyethoxy chain independently enhances aqueous solubility relative to alkyl‑linked prodrug moieties . The terminal methyl ether can be selectively demethylated to install a hydroxyl handle for further PEGylation or bioconjugation, offering synthetic versatility that simpler cyclobutane acids cannot provide .

Bioisosteric Replacement of para‑Substituted Phenyl Rings in Agrochemical and Material Science

1,3‑Disubstituted cyclobutanes have been employed as saturated bioisosteres for para‑substituted phenyl rings, reducing aromatic count and improving solubility and metabolic stability . The 2‑methoxyethoxy substituent at the 3‑position mimics the polarity contribution of substituents such as methoxy or hydroxy on a phenyl ring, while the non‑coplanar exit vectors of the puckered cyclobutane ring introduce three‑dimensionality that can disrupt crystal packing and improve formulation properties .

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